molecular formula C5H6BrNO2S B2956559 3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione CAS No. 37014-27-0

3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2956559
CAS RN: 37014-27-0
M. Wt: 224.07
InChI Key: ILPFZCPNULAAJR-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione (BETD) is a novel synthetic compound with potential applications in the field of scientific research. It is a highly reactive and versatile compound that has been used in various synthesis methods and has been studied for its biochemical and physiological effects. BETD has been used in the synthesis of a variety of compounds, including polymers, polysaccharides, and various other compounds. Additionally, BETD has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Derivatives and Antimicrobial Evaluation

The compound 1,3-thiazolidine-2,4-dione has been utilized as a core structure for synthesizing various derivatives with potential antimicrobial properties. For instance, it has been combined with substituted aromatic aldehydes to create derivatives that were further processed to yield compounds with assessed antibacterial and antifungal activities against strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).

Selective Cytotoxic and Genotoxic Activities

Studies have shown that certain benzylidene-thiazolidinedione derivatives exhibit potent cytotoxicity, particularly against lung cancer cell lines such as NCI-H292, without affecting non-tumor cells like human peripheral blood mononuclear cells (PBMC). These compounds have been observed to induce apoptosis in cancer cells and possess genotoxic properties, suggesting their potential as selective anticancer agents (Rodrigues et al., 2018).

Dual Inhibitor of Signaling Pathways

A thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial in cancer cell proliferation and survival. This compound has shown promise in inhibiting cell growth, inducing apoptosis, and causing cell cycle arrest in leukemia cells, highlighting its potential as a lead compound for developing new anticancer agents (Li et al., 2010).

Synthesis Techniques and Pharmacological Activities

The synthesis of thiazolidinediones and related compounds has been explored through various techniques, including aldolisation-crotonisation reactions from aromatic aldehydes. These compounds have been investigated for their hypoglycemic and peripheral antinociceptive activities, contributing to the development of new therapeutic agents (Albuquerque et al., 1995).

properties

IUPAC Name

3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPFZCPNULAAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 50 ml 3-neck flask, NaH (60% in mineral oil) (0.614 g, 25.6 mmole) was taken in DMF (20 mL) under N2 atmosphere and cooled to 0° C. To this, thiazolidine-2,4-dione (2.0 g, 1.707 mmole) followed by dibromoethane (1.61 mL, 18.78 mmole) were added at 0° C. and the reaction mixture was stirred at room temperature for 2 hrs. After completion of the reaction, ice was added to the reaction mixture and product was extracted with EtOAc. The combined organic layer was washed with water, dried over Na2SO4 and evaporated to get the crude product which was subjected for the column purification. The crude compound was purified using column purification using 60-120 mesh size neutral silica by eluting the compound with 20-25% EtOAc in hexanes to yield 1.5 g of 3-(2-bromoethyl)thiazolidine-2,4-dione.
Name
Quantity
0.614 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.61 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1,3-thiazolidine-2,4-dione (10 g, 85.38 mmol, 1.00 equiv) in tetrahydrofuran (300 mL), 2-bromoethan-1-ol (10.6 g, 84.82 mmol, 1.00 equiv), triphenylphosphane (27 g, 102.94 mmol, 1.20 equiv). This was followed by the addition of a solution of DIAD (21 g, 103.96 mmol, 1.20 equiv) in tetrahydrofuran (30 mL) dropwise with stirring at 0-10° C. in 30 min. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1/50) to give 9 g (47%) of 3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
21 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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